2-methyl-N-{2-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The benzodiazole core is then alkylated with prop-2-en-1-yl halides in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Another benzodiazole derivative with different substituents.
2-METHYL-PROP-2-EN-1-OL: A compound with a similar alkyl group but different core structure.
(E)-1-ALLYL-2-(PROP-1-EN-1-YL)DISULFANE: Contains similar alkyl groups but different functional groups.
Uniqueness
2-METHYL-N-{2-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}PROPANAMIDE is unique due to its specific combination of the benzodiazole core and the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-methyl-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21N3O/c1-4-11-19-14-8-6-5-7-13(14)18-15(19)9-10-17-16(20)12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H,17,20) |
InChI Key |
YAJIZVDGDSHJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC=C |
Origin of Product |
United States |
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